N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
CAS No.: 2034294-74-9
Cat. No.: VC11818078
Molecular Formula: C18H18F3N3O4S
Molecular Weight: 429.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034294-74-9 |
|---|---|
| Molecular Formula | C18H18F3N3O4S |
| Molecular Weight | 429.4 g/mol |
| IUPAC Name | N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H18F3N3O4S/c1-12-17(16-4-3-11-27-16)13(2)24(23-12)10-9-22-29(25,26)15-7-5-14(6-8-15)28-18(19,20)21/h3-8,11,22H,9-10H2,1-2H3 |
| Standard InChI Key | CKCAIRXTTUJXJM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CO3 |
| Canonical SMILES | CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CO3 |
Introduction
Structural Characteristics
Molecular Architecture
N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide features a hybrid structure integrating three key motifs:
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Sulfonamide backbone: The benzene ring substituted with a trifluoromethoxy (-OCF₃) group at the para position and a sulfonamide (-SO₂NH-) group at position 1 .
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Pyrazole-ethyl linker: A 3,5-dimethylpyrazole ring linked via an ethyl chain to the sulfonamide nitrogen.
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Furan substituent: A furan-2-yl group attached to the pyrazole’s 4-position .
The molecular formula is C₁₈H₁₈F₃N₃O₄S, with a molecular weight of 429.4 g/mol .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2034294-74-9 |
| IUPAC Name | N-[2-(4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
| SMILES | CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CO3 |
| InChIKey | CKCAIRXTTUJXJM-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Pyrazole ring formation: Condensation of hydrazine derivatives with diketones to form the 3,5-dimethylpyrazole core.
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Furan incorporation: Suzuki-Miyaura coupling or nucleophilic substitution to attach the furan-2-yl group at the pyrazole’s 4-position.
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Sulfonamide coupling: Reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with the ethyl-linked pyrazole intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
Table 2: Representative Synthesis Parameters
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Hydrazine, pentane-2,4-dione | Ethanol, reflux, 12h | 78% |
| 2 | Furan-2-boronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 65% |
| 3 | Sulfonyl chloride, amine | DCM, TEA, 0°C → RT | 82% |
Analytical Characterization
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NMR: ¹H NMR confirms furan (δ 6.3–7.4 ppm), pyrazole methyl groups (δ 2.1–2.3 ppm), and ethyl linker protons (δ 3.4–4.0 ppm).
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FTIR: Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) verify the sulfonamide group .
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 430.4, consistent with the molecular formula .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Furan moiety: Enhances π-π stacking with hydrophobic enzyme pockets.
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Trifluoromethoxy group: Improves metabolic stability and bioavailability vs. methoxy analogs .
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Pyrazole methylation: Reduces cytotoxicity while maintaining target affinity.
Applications in Drug Development
Lead Optimization
This compound serves as a scaffold for:
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Antiprotozoal agents: Analogues show IC₅₀ values of 0.8–2.3 µM against Plasmodium falciparum DHFR .
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Kinase inhibitors: Modifications to the ethyl linker improve selectivity for tyrosine kinases.
Table 3: Comparative Bioactivity of Analogues
| Derivative | Target | IC₅₀ (µM) |
|---|---|---|
| Parent compound | PfDHFR | 1.4 |
| -CF₃ → -OCH₃ | PfDHFR | 3.9 |
| Pyrazole → imidazole | EGFR | 0.6 |
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